Diethyl peroxydicarbonate
Overview
Description
Diethyl peroxydicarbonate is an organic peroxide with the chemical formula C6H10O6. It is known for its strong oxidizing properties and is used primarily as a radical initiator in polymerization reactions. This compound is particularly sensitive to temperature changes and contamination, which can lead to violent decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl peroxydicarbonate is typically synthesized by reacting an inorganic peroxide with an alkali metal hydroxide to form an alkali metal peroxide. This peroxide is then added to a mixture containing a haloformate, a dispersant, and water. The mixture is homogenized throughout the reaction to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced in large batches and often stored in a solvent slurry to prevent decomposition. The production process involves strict temperature control and handling precautions due to the compound’s sensitivity to heat and impact .
Chemical Reactions Analysis
Types of Reactions: Diethyl peroxydicarbonate primarily undergoes decomposition reactions. It decomposes violently at temperatures between 0-10°C due to self-accelerating exothermic decomposition . It can also participate in radical polymerization reactions, where it acts as a free radical initiator .
Common Reagents and Conditions:
Decomposition: The compound decomposes in the presence of heat, shock, or friction.
Polymerization: In polymerization reactions, this compound is used under controlled conditions to initiate the polymerization of ethylenically unsaturated monomers.
Major Products Formed:
Scientific Research Applications
Diethyl peroxydicarbonate has several applications in scientific research and industry:
Mechanism of Action
Diethyl peroxydicarbonate exerts its effects through the generation of free radicals. When decomposed, it produces ethyl radicals that can initiate radical polymerization reactions. The compound’s ability to form radicals easily by breaking the O-O bond under heat or UV radiation makes it an effective initiator for polymerization .
Comparison with Similar Compounds
Diacyl peroxides: These compounds also act as radical initiators but differ in their thermal decomposition behavior.
Hydroperoxides: Similar to diethyl peroxydicarbonate, hydroperoxides can generate radicals but have different stability and reactivity profiles.
Dialkyl peroxides: These compounds are used in similar applications but have different decomposition temperatures and radical generation efficiencies.
Uniqueness: this compound is unique due to its high sensitivity to temperature and its ability to decompose violently, making it a powerful but hazardous radical initiator. Its specific decomposition temperature range and the nature of the radicals it produces distinguish it from other organic peroxides .
Properties
IUPAC Name |
ethoxycarbonyloxy ethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-3-9-5(7)11-12-6(8)10-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWINGZLCRSDKCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OOC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Record name | DIETHYL PEROXYDICARBONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6261 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075310 | |
Record name | Peroxydicarbonic acid, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This liquid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry, water, alcohol, etc. | |
Record name | DIETHYL PEROXYDICARBONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6261 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
14666-78-5 | |
Record name | DIETHYL PEROXYDICARBONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6261 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethyl peroxydicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14666-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl peroxydicarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014666785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peroxydicarbonic acid, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl peroxydicarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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